molecular formula C9H7NO3 B598003 6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one CAS No. 18550-46-4

6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one

Cat. No.: B598003
CAS No.: 18550-46-4
M. Wt: 177.159
InChI Key: BYAFKVRZEGMBQD-UHFFFAOYSA-N
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Description

6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one is a heterocyclic compound that features a fused dioxole and isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with catechol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

  • 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride
  • [1,3]dioxolo[4,5-c]quinoline

Comparison: 6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one is unique due to its specific ring structure and the presence of both dioxole and isoindole moieties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

6,7-dihydro-[1,3]dioxolo[4,5-g]isoindol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-7-5(3-10-9)1-2-6-8(7)13-4-12-6/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAFKVRZEGMBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(C=C2)OCO3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745158
Record name 6,7-Dihydro-2H,8H-[1,3]dioxolo[4,5-e]isoindol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18550-46-4
Record name 6,7-Dihydro-2H,8H-[1,3]dioxolo[4,5-e]isoindol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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